Cas no 2034524-35-9 (2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one)

2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(4-chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one
- 2-(4-chlorophenoxy)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one
- AKOS026690756
- 2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one
- F6478-3610
- 2034524-35-9
- 2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one
-
- インチ: 1S/C20H23ClFN3O3/c1-4-16-17(22)18(24-12-23-16)27-15-9-10-25(11-15)19(26)20(2,3)28-14-7-5-13(21)6-8-14/h5-8,12,15H,4,9-11H2,1-3H3
- InChIKey: YPRJYIRKNUILHW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)OC(C)(C)C(N1CCC(C1)OC1C(=C(CC)N=CN=1)F)=O
計算された属性
- せいみつぶんしりょう: 407.1411975g/mol
- どういたいしつりょう: 407.1411975g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 531
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6478-3610-2μmol |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F6478-3610-4mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6478-3610-30mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F6478-3610-20mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6478-3610-15mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6478-3610-1mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6478-3610-20μmol |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6478-3610-5μmol |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6478-3610-50mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F6478-3610-75mg |
2-(4-chlorophenoxy)-1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-methylpropan-1-one |
2034524-35-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-oneに関する追加情報
Introduction to 2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one (CAS No. 2034524-35-9)
2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-methylpropan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its potential therapeutic applications. This compound, identified by the CAS number 2034524-35-9, belongs to a class of molecules that exhibit structural features conducive to biological activity. Its molecular architecture incorporates a chlorophenoxy group, a fluoropyrimidine moiety, and a pyrrolidine ring system, which collectively contribute to its unique pharmacological profile.
The chlorophenoxy group is a well-established pharmacophore in medicinal chemistry, often found in herbicides and fungicides, but also recognized for its utility in designing bioactive molecules. In this context, the presence of the 4-chlorophenoxy substituent suggests potential interactions with biological targets such as enzymes and receptors. The fluoropyrimidine component is another key structural feature that has been extensively studied for its role in modulating metabolic pathways and enhancing drug efficacy. Specifically, the 6-ethyl-5-fluoropyrimidin-4-yl moiety may contribute to the compound's ability to inhibit specific kinases or other enzymes involved in cellular signaling.
The pyrrolidine ring system is frequently incorporated into drug candidates due to its ability to mimic natural amino acid structures, thereby facilitating binding to biological targets. In this compound, the 3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl group represents a fusion of the pyrrolidine scaffold with the fluoropyrimidine moiety, creating a hybrid structure that may exhibit enhanced binding affinity and selectivity. The overall molecular design suggests that this compound could be a valuable scaffold for further derivatization and optimization.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such complex molecules with greater accuracy. The combination of experimental data and computational modeling has been instrumental in understanding how structural modifications can influence biological activity. For instance, studies have shown that subtle changes in the orientation of the chlorophenoxy group can significantly impact receptor binding affinity. Similarly, the electronic properties of the fluoropyrimidine ring can be fine-tuned to modulate interactions with target proteins.
In terms of therapeutic potential, this compound has been investigated for its possible role in modulating inflammatory pathways and inhibiting enzymes associated with metabolic disorders. The presence of both aromatic and heterocyclic rings provides a diverse array of interactions with biological targets, making it a promising candidate for further exploration. Additionally, the 2-methylpropan-1-one side chain may contribute to solubility and pharmacokinetic properties, enhancing drug delivery and bioavailability.
One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery programs targeting complex diseases. The integration of multiple pharmacophoric elements into a single molecular framework allows for multitarget engagement, which is increasingly recognized as an effective strategy for developing drugs with broad therapeutic effects. Furthermore, the structural complexity of this molecule provides ample opportunities for chemical modification, enabling researchers to optimize its properties through rational design or high-throughput screening approaches.
The synthesis of such intricate molecules requires meticulous planning and expertise in organic chemistry. Advanced synthetic techniques have been employed to construct the target molecule efficiently while maintaining high purity standards. Techniques such as multi-step cross-coupling reactions, nucleophilic substitutions, and cyclizations have been crucial in assembling the various structural components into the final product. The successful synthesis not only demonstrates the synthetic chemist's skill but also paves the way for further biochemical evaluation.
Evaluation of compounds like 2-(4-Chlorophenoxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yloxy)pyrrolidin-1-ylyl)-2-methylpropanone (CAS No. 2034524359) typically involves both in vitro and in vivo studies to assess their biological activity and safety profiles. In vitro assays are used to screen compounds for their ability to interact with specific targets such as enzymes or receptors. These assays provide preliminary data on potency and selectivity, helping researchers prioritize candidates for further investigation.
In vivo studies complement these findings by evaluating how compounds behave within living organisms. These studies often involve administering doses of the compound to animal models or cell cultures to observe effects on physiological processes. The goal is to determine whether the compound exhibits desired therapeutic effects while minimizing adverse reactions. Such studies are critical for understanding how compounds will perform in clinical settings if they progress further in development.
The integration of genomics and proteomics into drug discovery has provided new insights into how compounds interact with biological systems at a molecular level. By analyzing large datasets generated from these technologies, researchers can identify potential targets more efficiently than traditional methods allow alone. This approach has been particularly valuable for understanding complex diseases where multiple genes or proteins are involved simultaneously.
The future direction of research involving compounds like this one will likely focus on expanding their therapeutic applications through structural optimization and interdisciplinary collaboration between chemists, biologists, and clinicians. Advances in technologies such as artificial intelligence (AI) are also expected to accelerate drug discovery efforts by predicting how structural modifications will affect biological activity before experimental testing begins.
In conclusion,2-(4-Chlorophenoxy)-1-(3((6ethyl5fluoropyrimidin4yloxy)pyrrolidin1ylyl)2methylpropan1one (CAS No 2034524359) represents an intriguing example of how sophisticated molecular design can yield promising candidates for therapeutic development within pharmaceutical chemistry today Its unique combination
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